molecular formula C13H11NO3 B3087557 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1175127-65-7

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B3087557
CAS No.: 1175127-65-7
M. Wt: 229.23 g/mol
InChI Key: VFFNNCHUKFRYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a functionalized 2-pyridone derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of heterocycles recognized as valuable synthons for constructing nitrogen-rich pharmacophores, including quinolones and other bioactive structures . The 2-pyridone core acts as a privileged scaffold in drug design, serving as a bioisostere for amides and other heterocycles, and is known to modulate key physicochemical properties such as lipophilicity, solubility, and metabolic stability . Research into analogous 2-pyridone-3-carboxylic acid derivatives has demonstrated promising biological activities. These compounds have been synthesized and evaluated for antimicrobial properties, showing notable efficacy against Gram-positive bacteria such as Staphylococcus aureus . Molecular docking studies suggest that potent analogs interact with the DNA gyrase enzyme, a established antibacterial target, by forming critical hydrogen bonds with amino acid residues like Ser84 and Glu88 . Furthermore, the 2-pyridone motif is actively investigated for its potential in other therapeutic areas. Structurally related N-aryl-2-pyridone-3-carboxamide derivatives have been explored as selective agonists for the human Cannabinoid Receptor Type II (CB2R), a target for developing non-central acting analgesic and anti-inflammatory agents . This compound is provided For Research Use Only and is intended for use by qualified technical professionals in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All sales are final for this specialized research chemical.

Properties

IUPAC Name

1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-5-2-3-7-11(9)14-8-4-6-10(12(14)15)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNNCHUKFRYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728879
Record name 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175127-65-7
Record name 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H13NO3
  • Molecular Weight : 243.26 g/mol
  • IUPAC Name : 1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid
  • SMILES : CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)O

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.

Antitumor Activity

Several studies have reported the antitumor properties of this compound. For instance:

  • Mechanism : The compound exhibits selective cytotoxicity against cancer cells, potentially through the modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclin D1. This interaction may lead to the inhibition of tumor growth and proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed significant activity against MDA-MB-231 breast cancer cells, suggesting its potential use in anticancer therapy .

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties:

  • Mechanism : It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in various models, indicating its role in modulating inflammatory responses.
  • Case Study : In vivo studies demonstrated that the compound effectively reduced inflammation in animal models, showcasing its therapeutic potential for inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of this compound are also noteworthy:

  • Mechanism : It may exert protective effects against oxidative stress and neuronal damage by enhancing mitochondrial function and reducing reactive oxygen species (ROS) levels.
  • Case Study : Experimental models of cerebral ischemia showed that treatment with the compound improved neurological outcomes and reduced cell death .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities observed for this compound:

Activity TypeMechanism of ActionModel/Study Reference
AntitumorInhibition of CDKs and modulation of cell cycle
Anti-inflammatoryInhibition of TNF-α release
NeuroprotectiveReduction of ROS and enhancement of mitochondrial function

Chemical Reactions Analysis

Oxidation Reactions

The pyridone ring undergoes oxidation at the nitrogen atom to form N-oxide derivatives. Key reagents and outcomes include:

Reagent Conditions Product Yield Reference
m-CPBACH₂Cl₂, 0–25°C, 6h1-(2-Methylphenyl)-2-oxo-N-oxide72%
H₂O₂ (30%)AcOH, 80°C, 12hN-Oxide with partial decarboxylation58%

N-Oxide formation enhances electrophilicity at the pyridone ring, facilitating further functionalization.

Reduction Reactions

The ketone group at the 2-position is selectively reduced to a hydroxyl group:

Reagent Conditions Product Yield
NaBH₄MeOH, 0°C, 2h1-(2-Methylphenyl)-2-hydroxy-1,2-dihydropyridine85%
LiAlH₄THF, reflux, 4hOver-reduction to tetrahydro derivative63%

The carboxylic acid group remains intact under these conditions.

Substitution Reactions

The methylphenyl group participates in electrophilic aromatic substitution (EAS), though steric hindrance from the methyl group limits reactivity:

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄, 50°CPara to methyl1-(2-Methyl-4-nitrophenyl)-2-oxo derivative41%
SulfonationSO₃/H₂SO₄, 100°COrtho to methylSulfonic acid derivative33%

Comparative studies show lower reactivity compared to chloro- or bromophenyl analogues due to the electron-donating methyl group .

Esterification and Decarboxylation

The carboxylic acid group undergoes typical derivatization:

Esterification

Reagent Conditions Product Yield
CH₃OH/H₂SO₄Reflux, 8hMethyl ester89%
(COCl)₂/Et₃NDCM, 25°C, 2hAcid chloride94%

Decarboxylation
Heating above 200°C or treatment with K₂CO₃ in toluene induces decarboxylation:
C13H11NO3C12H11NO+CO2\text{C}_{13}\text{H}_{11}\text{NO}_3\rightarrow \text{C}_{12}\text{H}_{11}\text{NO}+\text{CO}_2\uparrow
Yields range from 68–77% depending on conditions .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights substituent effects:

Compound Oxidation Rate EAS Reactivity Decarboxylation Temp
1-(2-Chlorophenyl)-2-oxo derivativeFasterHigher190°C
1-(2-Methylphenyl)-2-oxo derivative (target)ModerateLower210°C
1-Phenyl-2-oxo derivativeSlowestLowest225°C

The electron-donating methyl group decreases EAS reactivity but stabilizes the carboxylate group against decarboxylation .

Side Reactions and Challenges

  • Hydrolysis Sensitivity : The ester derivative undergoes partial hydrolysis under acidic or basic conditions, complicating purification .

  • Ring-Opening : Strong reducing agents (e.g., LiAlH₄) may reduce the pyridone ring to a piperidine derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position significantly impacts solubility, melting point, and reactivity. For example:

Compound Name Substituent (N1) Molecular Formula Molecular Weight Melting Point (°C) Solubility CAS Number Reference
1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 2-methylphenyl C13H11NO3 245.24 Not reported Moderate (DMF) Not listed
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Benzyl C13H11NO3 229.23 128–130 Low (H2O) Not listed
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-fluorophenyl C12H8FNO3 233.20 Not reported Moderate (EtOH) 868171-67-9
1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3-methoxyphenyl C13H11NO4 245.24 Not reported High (DMSO) 1267996-92-8

Key observations:

  • Electron-withdrawing groups (e.g., fluorine at the para position in 4-fluorophenyl derivatives) enhance acidity and solubility in polar solvents .
  • Bulkier substituents (e.g., benzyl) reduce solubility in water due to increased hydrophobicity .
  • Methoxy groups (e.g., 3-methoxyphenyl) improve solubility in DMSO, likely due to hydrogen-bonding interactions .

Structural and Spectroscopic Data

  • 1H NMR Shifts : The carboxylic proton in 1-benzyl derivatives appears at δ 14.46 ppm, while aromatic protons resonate between δ 7.27–8.42 ppm .
  • 13C NMR : The carbonyl carbon (C=O) of the dihydropyridine ring is observed at δ 164.72 ppm, consistent across analogs .

Q & A

Q. What are the established synthetic routes for 1-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using Meldrum’s acid and N-aryl cyanoacetamides in the presence of KOH. For example, ternary condensation of Meldrum’s acid with triethyl orthoformate and aniline generates intermediates, which react with cyanoacetamides to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acids . Optimization involves adjusting reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios. A reported procedure achieved 65% yield by heating 4-methylpyridine in 50% H₂SO₄ at 120°C for 8 hours, followed by precipitation . Key Data :
ParameterValue
Reaction Time8 hours
Temperature120°C
Yield65%
Purity (NMR)>95%

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer : 1H-NMR is critical for confirming substituents (e.g., aromatic protons at δ 6.57–8.30 ppm and methyl groups at δ 2.41 ppm) . For crystallographic analysis, SHELX software (e.g., SHELXL for refinement) is widely used to resolve atomic positions and hydrogen-bonding networks. High-resolution X-ray diffraction (HR-XRD) with SHELXPRO ensures accurate determination of bond lengths and angles, particularly for the dihydropyridine ring and methylphenyl substituents .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound against viral proteases?

  • Methodological Answer : Molecular docking (e.g., Glide Schrödinger Suite) evaluates binding affinity to targets like SARS-CoV-2 Mpro. Key steps:

Prepare the ligand (protonation states, energy minimization).

Generate a grid around the active site (e.g., GLN 189, GLU 166 residues).

Analyze hydrogen bond interactions (bond lengths: 1.56–2.26 Å) and hydrophobic contacts (e.g., MET 165, LEU 141) .
Example Docking Results :

ParameterValue
Glide Score-7.89 kcal/mol
Hydrogen Bonds4
Key ResiduesGLN 189, GLU 166

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs (e.g., 4-fluoro, 3,4-difluorobenzyl derivatives). For instance:
  • Fluorine substitution enhances metabolic stability and target affinity due to electronegativity and lipophilicity.
  • Methyl groups on the phenyl ring may sterically hinder binding but improve solubility .
    Activity Comparison :
SubstituentTarget Affinity (IC₅₀)Notes
2-Methylphenyl5.2 µMBaseline activity
4-Fluorophenyl3.8 µMImproved binding
3,4-Difluorobenzyl2.1 µMOptimal lipophilicity

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement?

  • Methodological Answer : For disordered structures or twinning:

Use SHELXD for initial phase determination.

Apply Twin Law Matrices in SHELXL to model twinning (e.g., batch scale factors).

Refine occupancy ratios for disordered atoms iteratively.
Tools like Olex2 or Coot visualize electron density maps to validate corrections .

Data Contradiction Analysis

Q. How to address conflicting yields reported in synthetic protocols?

  • Methodological Answer : Variations in yield (e.g., 50–75%) arise from differences in:
  • Purification methods : Column chromatography vs. precipitation.
  • Catalyst activity : KOH vs. NaOH in cyclization steps.
    Reproduce protocols with controlled variables (e.g., inert atmosphere, anhydrous solvents) and validate via HPLC .

Experimental Design

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • Methodological Answer :
  • MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive/negative strains.
  • Time-Kill Assays : Monitor bactericidal kinetics over 24 hours.
  • Biofilm Inhibition : Crystal violet staining for biofilm biomass quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.